molecular formula C13H18ClNO B2593133 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1992956-36-1

6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2593133
CAS No.: 1992956-36-1
M. Wt: 239.74
InChI Key: QRBMCBGGKBEGEJ-UHFFFAOYSA-N
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Description

6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The benzofuran moiety in this compound is known for its wide range of biological activities, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the spiro linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets in the body. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)15-9-13(11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBMCBGGKBEGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCNCC3)CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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